Desmethyltrimipramine
Overview
Description
Desmethyltrimipramine is an organic compound known as dibenzazepines . It is a primary blood metabolite of trimipramine, a tricyclic antidepressant .
Molecular Structure Analysis
Desmethyltrimipramine has a molecular formula of C19H24N2 . It belongs to the class of organic compounds known as dibenzazepines .Chemical Reactions Analysis
Desmethyltrimipramine interacts with various targets of other antidepressants, namely, the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .Scientific Research Applications
Application Summary
Desmethyltrimipramine, a metabolite of the antidepressant trimipramine, has been studied for its interactions with human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), as well as with the human organic cation transporters (hOCT1, hOCT2, and hOCT3) which are expressed in the brain and are known to be involved in the uptake of monoamines .
Methods of Application
The study used HEK293 cells heterologously expressing the aforementioned transporters to determine the inhibition of [3H]MPP+ uptake by trimipramine and its main metabolites .
Results or Outcomes
At concentrations up to 30 μM, all transporters, except hOCT3, were inhibited by all examined substances. With IC50 values between 2 and 10 μM, trimipramine inhibited hSERT, hNAT, hOCT1, and hOCT2, whereas clearly higher concentrations were needed for half-maximal inhibition of hDAT. Desmethyltrimipramine showed about the same potencies as trimipramine .
This suggests that while neither trimipramine nor its metabolites are highly potent inhibitors of the examined monoamine transporters, at least partial inhibition by trimipramine and its metabolites of hSERT and hNAT (but not of hOCT3) may contribute to the antidepressant action of trimipramine .
Polymer Science
Application Summary
Poly (amidoamine) dendrimer hybrids, similar in structure to Desmethyltrimipramine, have been used in the field of polymer science . These polymers have unique three-dimensional globular shapes, highly branched structures, monodispersity, controlled topology, nanoarchitecture, and a massive number of cavities .
Methods of Application
Significant efforts have been made to functionalize PAMAM, encompassing applications in the biomedical and non-biomedical areas .
Results or Outcomes
These polymers have potential applications in the biomedical field, controlled agrochemical release, catalysis, wastewater treatment, imaging, biosensors, etc .
Nanotechnology
Application Summary
Functionalized silica nanoparticles (SiO2 NPs), which have similar physiochemical characteristics to Desmethyltrimipramine, have been used in various applications .
Methods of Application
The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .
Results or Outcomes
These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Gene Editing and Drug Discovery
Application Summary
CRISPR–Cas gene editing, a technique that uses a combination of a synthetic guide RNA molecule and an enzyme (typically Cas9) from the bacterial immune system to edit DNA with unprecedented ease and precision, is transforming drug discovery .
Methods of Application
By using the system to deliberately activate or inhibit genes, researchers can determine the genes and proteins that cause or prevent disease, therefore identifying targets for potential drugs .
Results or Outcomes
CRISPR–Cas is also making it easier to create cellular and whole-animal model systems that precisely mimic diseases. This is enabling scientists to more accurately verify the safety and efficacy of drugs .
Big Data Analytics Systems
Application Summary
Big data analytics systems (BDAS) are modern software systems with descriptive, predictive, or prescriptive purposes developed by current organizations .
Methods of Application
BDAS are developed in a variety of domains of application such as marketing, healthcare, finance, manufacturing, logistics, education, and tourism, among others .
Results or Outcomes
The business competitive environment demands currently modern – i.e., lightweight or agile – BDAS development methodologies .
Additive Manufacturing
Application Summary
Additive manufacturing (AM) is attracting unparalleled attention across the globe .
Methods of Application
From initial obscurity, today there is practically no sphere of life untouched by this technology .
Results or Outcomes
The quantum of research in this field has witnessed overwhelming growth which in turn leads to impressive newer developments at almost regular intervals .
Safety And Hazards
properties
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEUKSCRQNPXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70945611 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyltrimipramine | |
CAS RN |
2293-21-2 | |
Record name | Desmethyltrimipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70945611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLTRIMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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